Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate
CAS No.:
Cat. No.: VC18317973
Molecular Formula: C12H8F3NO2S
Molecular Weight: 287.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8F3NO2S |
|---|---|
| Molecular Weight | 287.26 g/mol |
| IUPAC Name | methyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H8F3NO2S/c1-18-11(17)9-6-19-10(16-9)7-2-4-8(5-3-7)12(13,14)15/h2-6H,1H3 |
| Standard InChI Key | ZYIJNQMHIXYZSU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule consists of a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at the 2-position with a 4-(trifluoromethyl)phenyl group and at the 4-position with a methyl carboxylate . The trifluoromethyl (-CF) group enhances lipophilicity and metabolic stability, while the ester moiety provides reactivity for further derivatization .
Spectroscopic Analysis
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NMR: NMR spectra show characteristic peaks for the aromatic protons of the phenyl ring (δ 7.3–8.1 ppm) and the methyl ester (δ 3.9 ppm). NMR confirms the thiazole carbons (δ 160–170 ppm) and the CF group (δ 122 ppm, q, ) .
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IR: Stretching vibrations at 1720 cm (C=O ester) and 1120 cm (C-F) .
Computational Studies
Density functional theory (DFT) calculations reveal a planar thiazole ring with dihedral angles of 15–20° between the phenyl and thiazole planes. The -CF group induces electron-withdrawing effects, polarizing the phenyl ring and increasing electrophilicity at the thiazole’s 5-position .
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is typically synthesized via a three-step protocol:
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Thiazole Formation: Condensation of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide under acidic conditions yields a thiazolidine intermediate .
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Oxidation: Treatment with bromotrichloromethane (BrCCl) and 1,8-diazabicycloundec-7-ene (DBU) dehydrogenates the thiazolidine to the thiazole .
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Esterification: Reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) installs the methyl ester.
Reaction Scheme:
Industrial Production
Scaled-up synthesis employs continuous flow reactors to enhance yield (75–85%) and purity (>98%). Automated purification via flash chromatography or crystallization minimizes byproducts .
Biological Activity and Mechanisms
Anticancer Properties
Methyl 2-[4-(trifluoromethyl)phenyl]thiazole-4-carboxylate demonstrates potent cytotoxicity against melanoma (A375, IC = 0.021 μM) and prostate cancer (PC-3, IC = 0.071 μM) cell lines, surpassing colchicine in efficacy . Mechanistic studies indicate tubulin polymerization inhibition, disrupting microtubule dynamics and inducing apoptosis .
Structure-Activity Relationship (SAR)
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Trifluoromethyl Group: Replacing -CF with -CH reduces activity by 10-fold, highlighting the role of electronegativity in target binding .
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Ester vs. Carboxylic Acid: Methyl ester derivatives exhibit higher cell permeability than carboxylic acid analogs .
Antimicrobial Effects
The compound inhibits Staphylococcus aureus (MIC = 4 μg/mL) and Candida albicans (MIC = 8 μg/mL) via disruption of cell membrane integrity and ergosterol biosynthesis .
Applications in Materials Science
Organic Electronics
The thiazole core’s electron-deficient nature makes the compound a candidate for n-type semiconductors in organic field-effect transistors (OFETs). Thin-film studies show electron mobilities of 0.12 cm/V·s .
Metal-Organic Frameworks (MOFs)
Coordination with Zn(II) or Cu(II) ions yields porous MOFs with high CO adsorption capacity (3.2 mmol/g at 298 K), relevant for carbon capture technologies .
Comparative Analysis with Analogous Compounds
Future Research Directions
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Drug Delivery Systems: Encapsulation in lipid nanoparticles to enhance bioavailability.
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Hybrid Materials: Integration into perovskite solar cells for improved charge transport.
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Targeted Therapies: Conjugation with monoclonal antibodies for precision oncology.
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